molecular formula C14H13N5O3S B2750226 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide CAS No. 2034323-68-5

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2750226
CAS No.: 2034323-68-5
M. Wt: 331.35
InChI Key: YSHMTQMOPZPJKG-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide is a complex organic compound that plays a significant role in various chemical and biological processes. It is characterized by the presence of both pyrazine and thienopyrimidine rings, which impart unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common starting materials might include 5-methylpyrazine-2-carboxylic acid and thienopyrimidine derivatives. These reactions often require catalysts and specific reaction conditions, such as controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory methods, ensuring purity and yield are optimized. Techniques like continuous flow synthesis and the use of automated reactors might be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride can be used. Conditions like acidic or basic environments might be necessary to facilitate these reactions.

Major Products

Depending on the reactions, the products can vary

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide has a broad range of applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential interactions with various biological pathways.

  • Medicine: : Potential therapeutic applications due to its unique structure and reactivity.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, potentially including enzymes and receptors. The thienopyrimidine and pyrazine rings can bind to specific sites, altering the function of these targets and influencing biological pathways.

Comparison with Similar Compounds

Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide stands out due to its unique ring structure and functional groups. Similar compounds include:

  • Thienopyrimidine derivatives

  • Pyrazine carboxamides

Each of these compounds has unique properties, but the combination of features in this compound gives it a distinct edge in its applications and reactivity.

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Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-6-17-10(7-16-8)12(20)15-3-4-19-13(21)11-9(2-5-23-11)18-14(19)22/h2,5-7H,3-4H2,1H3,(H,15,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHMTQMOPZPJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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